molecular formula C12H16N4O B13327729 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13327729
M. Wt: 232.28 g/mol
InChI Key: ZAZSBWQCWGIANX-UHFFFAOYSA-N
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Description

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing small molecule characterized by a piperidine core linked to a 1-methylpyrazole moiety via an amide bond.

Properties

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSBWQCWGIANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperidine Intermediate

  • The pyrazole ring is typically synthesized or functionalized first, often by condensation of β-ketonitriles with hydrazines, a versatile and well-established method for 5-aminopyrazole derivatives.

  • The 1-methyl substitution on pyrazole can be introduced by methylation of the NH group using methyl iodide or dimethyl sulfate under basic conditions.

  • The pyrazolyl group is then attached to the piperidine ring, often via nucleophilic substitution or reductive amination strategies. For example, piperidine can be N-alkylated with a pyrazolyl-containing alkyl halide or via coupling reactions catalyzed by palladium complexes.

Typical Reaction Conditions and Workup

  • Cyclization and condensation reactions are often performed in organic solvents such as ethanol, tetrahydrofuran, or dioxane, sometimes catalyzed by acids (e.g., glacial acetic acid) or bases (e.g., triethylamine).

  • Purification steps include aqueous washes, extractions with organic solvents (ethyl acetate, toluene), and crystallization at controlled temperatures (0–5 °C) to isolate pure compounds.

  • Drying under mild heat (40–45 °C) for extended periods ensures removal of solvents and formation of stable solid products.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Condensation of β-ketonitrile with methylhydrazine Formation of 1-methyl-1H-pyrazole core
2 N-Methylation Methyl iodide, base (e.g., K2CO3) Introduction of N-methyl group on pyrazole
3 Piperidine functionalization Nucleophilic substitution or Pd-catalyzed coupling Attachment of pyrazolyl group to piperidine nitrogen
4 N-Cyanoacetylation 3-oxopropanenitrile derivative, ultrasonic or reflux Formation of 3-oxopropanenitrile moiety on piperidine N
5 Purification Extraction, washing, crystallization Isolation of pure 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

Research Discoveries and Optimization Insights

  • Avoidance of toxic solvents: Some processes avoid pyridine due to toxicity concerns, opting for greener solvents like ethanol or dioxane.

  • Use of Lawesson’s reagent: Certain cyclizations in related pyrazole syntheses use Lawesson’s reagent to improve yield and purity.

  • Ultrasound-assisted synthesis: Ultrasonic irradiation accelerates cyanoacetylation reactions and improves yields, as demonstrated in similar pyrazole derivatives.

  • Catalyst selection: L-proline and other environmentally friendly catalysts have been used in multicomponent reactions involving pyrazole derivatives, enhancing sustainability.

  • Temperature control: Cooling steps at 0–5 °C during crystallization help in obtaining pure solids with good yields.

Spectroscopic and Analytical Data (Representative)

Parameter Data (Example) Notes
1H NMR (400 MHz, CDCl3) δ 2.20 (s, 3H, CH3), 4.26 (s, 2H, CH2–CN), 6.03 (s, 1H, pyrazole-H) Confirms pyrazole methyl and methylene protons
13C NMR (100 MHz) δ 13.7 (CH3), 26.8 (CH2), 113.4 (CN), 162.4 (C=O) Carbonyl and nitrile carbons identified
IR (cm−1) 2197 (CN stretch), 1605 (C=O stretch) Characteristic nitrile and keto groups
Melting point (°C) ~114–116 Consistent with pure compound
Mass Spectrometry m/z = M+H+ peak consistent with molecular weight Confirms molecular formula

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperidine rings play a crucial role in binding to these targets, while the nitrile group can participate in further chemical modifications.

Comparison with Similar Compounds

(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2)

  • Structure : Features a 7-chloro-substituted 9H-pyrimido[4,5-b]indole core.
  • Activity: IC50 = 480 nM against GSK-3β, with improved metabolic stability compared to its non-amide predecessor .
  • Metabolic Stability : The introduction of the 3-oxopropanenitrile linker mitigated rapid degradation observed in human liver microsomes .

(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)

  • Structure : Replaces the nitrile group with a ketone (propan-1-one).
  • Activity : IC50 = 360 nM against GSK-3β, indicating that the ketone linker enhances potency compared to the nitrile analog .
  • Cytotoxicity : Minimal cytotoxicity and neuroprotective properties were observed .

Tofacitinib (3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile)

  • Structure : Contains a pyrrolo[2,3-d]pyrimidine core instead of pyrimidoindole.
  • Activity : Potent JAK3 inhibitor (IC50 = 1 nM), used clinically for autoimmune diseases like rheumatoid arthritis .
  • Solubility : High solubility in DMSO (100 mg/mL) and moderate solubility in water .

Stereochemical Influence

Enantiopure configurations often enhance biological activity. For example:

  • The (R) -enantiomers of compounds (R)-2 and (R)-28 exhibited 2–3-fold higher potency than their (S) -counterparts against GSK-3β, underscoring the importance of stereochemistry in target binding .

Metabolic Stability and Toxicity

  • Amide Linkers: The 3-oxopropanenitrile group in (R)-2 improved metabolic stability compared to non-amide analogs, reducing hepatic clearance .
  • Cyanide vs. Ketone Linkers : While nitrile-containing compounds like (R)-2 showed moderate stability, ketone derivatives (e.g., (R)-28) achieved higher potency without compromising safety .

Data Table: Key Pharmacological and Structural Properties

Compound Name Core Structure Target IC50/Activity Metabolic Stability Key Reference
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile 9H-Pyrimido[4,5-b]indole GSK-3β 480 nM Improved
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one 9H-Pyrimido[4,5-b]indole GSK-3β 360 nM High
Tofacitinib Pyrrolo[2,3-d]pyrimidine JAK3 1 nM Moderate

Notes

Comparisons are based on structurally analogous molecules with piperidine-amide-nitrogen heterocycle frameworks.

Experimental Variability : Data from different studies may reflect variations in assay conditions (e.g., enzyme sources, incubation times).

Therapeutic Potential: Compounds like Tofacitinib highlight the translational relevance of this chemical class, while GSK-3β inhibitors suggest applications in neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic pathways for 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-methyl-1H-pyrazole derivatives with activated piperidinyl intermediates (e.g., chloro- or bromo-substituted piperidine) in the presence of a base like triethylamine. For example, coupling 3-(1-methyl-1H-pyrazol-3-yl)piperidine with cyanoacetate derivatives under reflux in aprotic solvents (e.g., DMF) yields the target compound. Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst use : Employing Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine-pyrazole linkage (e.g., δ 3.2–3.5 ppm for piperidine protons, δ 7.2–7.8 ppm for pyrazole protons).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 261.125 (C₁₂H₁₅N₄O⁺).
  • X-ray crystallography : Resolves spatial conformation, particularly the orientation of the nitrile group relative to the piperidine ring .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to:

  • Identify binding sites : Analyze electrostatic potential maps to locate regions of high electron density (e.g., nitrile group) for receptor interactions.
  • Simulate binding affinities : Calculate binding energies (ΔG) for complexes with targets like GABA transaminase.
  • Validate with experimental data : Compare docking results with in vitro enzyme inhibition assays (IC₅₀ values) to refine models .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

Contradictions may arise from assay conditions or structural analogs. A systematic approach includes:

  • Standardized assays : Replicate studies using CLSI/M07-A10 protocols for MIC determination.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) on activity.
  • Metabolite profiling : LC-MS/MS to identify degradation products that may influence bioactivity .

Advanced: What are the key considerations for designing SAR studies on this compound?

Focus on modifying:

  • Piperidine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding.
  • Pyrazole position : Compare 3- vs. 4-substituted pyrazoles for steric effects.
  • Nitrile replacement : Substitute with carboxyl or amide groups to assess polarity impact.
    Validate changes via in vitro assays (e.g., kinase inhibition) and correlate with logP values to assess bioavailability .

Basic: What safety precautions are critical during handling?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • First aid : Immediate rinsing with water for exposure (15+ minutes for eyes) .

Advanced: How can degradation pathways be analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of nitrile to amide).
  • Kinetic modeling : Determine half-life (t₁/₂) in simulated gastric fluid (pH 1.2) .

Basic: What solvents and formulations enhance solubility for in vivo studies?

  • Solubility enhancers : DMSO (for stock solutions) or cyclodextrin complexes.
  • Formulation : Nanoemulsions using Tween-80/PEG-400 for intravenous administration.
  • Stability testing : Monitor pH-dependent solubility (pH 4–8) via UV-Vis spectroscopy .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Real-time monitoring via FTIR to track reaction progress.
  • DoE optimization : Use factorial designs to assess variables (e.g., stoichiometry, solvent ratio).
  • QC protocols : Enforce strict limits on impurity thresholds (e.g., ≤0.5% by HPLC) .

Advanced: How can metabolite identification inform toxicity profiles?

  • In vitro hepatocyte assays : Incubate with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Computational toxicology : Use tools like Derek Nexus to flag structural alerts (e.g., nitrile → cyanide risk) .

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